![molecular formula C21H24BrF B12574710 1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene CAS No. 586415-62-5](/img/structure/B12574710.png)
1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene is an organic compound that belongs to the class of aryl halides It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a propylcyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene typically involves the bromination and fluorination of a suitable benzene derivative. One common method is the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, in solvents such as tetrahydrofuran.
Reduction: Lithium aluminum hydride in ether solvents.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, biphenyl compounds, and reduced hydrocarbons, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules and pharmaceuticals.
Materials Science: The compound is used in the development of advanced materials, including liquid crystals and polymers.
Pharmaceuticals: It is explored for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Agrochemicals: The compound is used as an intermediate in the production of agrochemicals and pesticides.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and fluorine atoms act as electrophilic sites, allowing the compound to form covalent bonds with nucleophiles. This interaction can lead to the formation of various substituted benzene derivatives, which can further participate in biological and chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler aryl halide with similar reactivity but lacking the propylcyclohexyl group.
1-Bromo-4-chloro-2-fluorobenzene: Another polyhalo substituted benzene with different halogen atoms, leading to varied reactivity and applications.
1-Bromo-4-(trans-4-propylcyclohexyl)benzene: Similar in structure but without the fluorine atom, affecting its chemical properties and reactivity.
Uniqueness
1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene is unique due to the presence of both bromine and fluorine atoms along with a propylcyclohexyl group
Propiedades
Número CAS |
586415-62-5 |
|---|---|
Fórmula molecular |
C21H24BrF |
Peso molecular |
375.3 g/mol |
Nombre IUPAC |
1-bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C21H24BrF/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)19-12-13-20(22)21(23)14-19/h8-16H,2-7H2,1H3 |
Clave InChI |
LGQFDZCLQXQITE-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


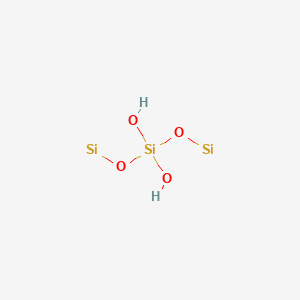
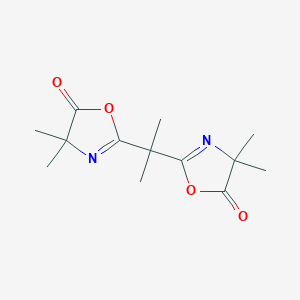
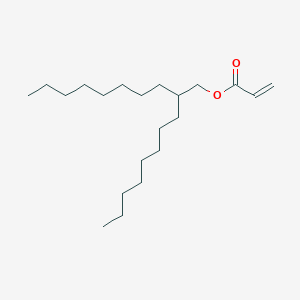
![2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B12574641.png)
![2-[Bis(trifluoromethyl)amino]-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride](/img/structure/B12574648.png)
![N,N'-(2-Bromo-5-hydroxy-1,4-phenylene)bis[N'-(4-cyanophenyl)urea]](/img/structure/B12574652.png)
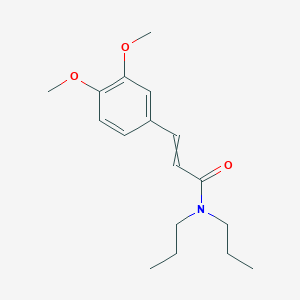

![N-(4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574685.png)
![Phosphonic acid, [1-hydroxy-4-(3-phenoxyphenyl)butyl]-, diethyl ester](/img/structure/B12574693.png)

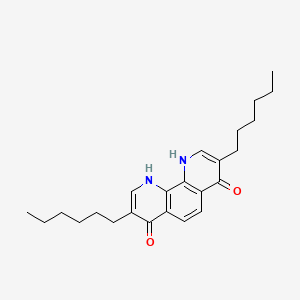
![diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate](/img/structure/B12574701.png)
![(Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane)](/img/structure/B12574704.png)
